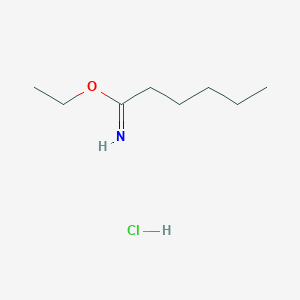

Ethyl hexanimidate hydrochloride

Description

Ethyl hexanimidate hydrochloride (C₈H₁₇ClN₂O₂) is a hydrochloride salt of an amidine derivative, characterized by a six-carbon (hexanoate) chain linked to an ethyl ester group and an imidate functional group. This compound is primarily utilized in organic synthesis as a reagent for introducing amidine functionalities or protecting amines during multi-step reactions. Its hydrochloride form enhances solubility in polar solvents, facilitating its use in aqueous or mixed-solvent systems.

Properties

Molecular Formula |

C8H18ClNO |

|---|---|

Molecular Weight |

179.69 g/mol |

IUPAC Name |

ethyl hexanimidate;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-3-5-6-7-8(9)10-4-2;/h9H,3-7H2,1-2H3;1H |

InChI Key |

LDJCMPJWYQQJBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=N)OCC.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl hexanimidate hydrochloride with structurally related compounds:

| Compound Name | Molecular Formula | Key Functional Groups | Hydrochloride Role |

|---|---|---|---|

| This compound | C₈H₁₇ClN₂O₂ | Ethyl ester, amidine, hexanoate | Enhances solubility/reactivity |

| 2-Ethoxyethanimidamide hydrochloride | C₄H₁₁ClN₂O | Ethoxy, amidine | Stabilizes amidine for synthesis |

| H-7 hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) | C₁₄H₂₀Cl₂N₄O₂S | Sulfonamide, piperazine | Improves bioavailability |

Key Observations :

- Chain Length Impact: Ethyl hexanimidate’s hexanoate chain likely reduces polarity compared to 2-ethoxyethanimidamide hydrochloride’s shorter ethoxy group, affecting solubility in aqueous media .

- Functional Group Diversity : Unlike H-Series inhibitors (e.g., H-7), which contain sulfonamide and heterocyclic moieties for kinase inhibition, Ethyl hexanimidate focuses on amidine-mediated reactions without biological targeting .

Solubility and Stability

- This compound : Predicted solubility in water (~50–100 mg/mL) due to ionic character, comparable to 2-ethoxyethanimidamide hydrochloride.

- H-Series Inhibitors : Lower aqueous solubility (<10 mg/mL) due to bulky aromatic groups, necessitating DMSO for dissolution .

Research Findings and Data Gaps

- Reactivity : Ethyl hexanimidate’s amidine group reacts selectively with primary amines, unlike sulfonamide-based H-Series compounds, which bind enzyme active sites .

- Thermal Stability : Amidines like Ethyl hexanimidate decompose above 150°C, whereas sulfonamides (H-Series) tolerate higher temperatures (>200°C) .

Data Limitations : Direct experimental data on this compound (e.g., NMR, HPLC purity) are absent in the provided evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.